molecular formula C8H7N7O3 B14052845 N-(2-Azidoethyl)-7-nitro-2,1,3-benzoxadiazol-4-amine

N-(2-Azidoethyl)-7-nitro-2,1,3-benzoxadiazol-4-amine

Cat. No.: B14052845
M. Wt: 249.19 g/mol
InChI Key: VWIOSGPGSCRJCV-UHFFFAOYSA-N
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Description

N-(2-azidoethyl)-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Properties

Molecular Formula

C8H7N7O3

Molecular Weight

249.19 g/mol

IUPAC Name

N-(2-azidoethyl)-4-nitro-2,1,3-benzoxadiazol-7-amine

InChI

InChI=1S/C8H7N7O3/c9-14-11-4-3-10-5-1-2-6(15(16)17)8-7(5)12-18-13-8/h1-2,10H,3-4H2

InChI Key

VWIOSGPGSCRJCV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-azidoethyl)-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine can be achieved through a multi-step process. One common method involves the reaction of 7-nitrobenzo[c][1,2,5]oxadiazol-4-amine with 2-bromoethyl azide under basic conditions. The reaction typically takes place in a solvent such as dimethyl sulfoxide (DMSO) at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-azidoethyl)-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like DMSO or acetonitrile.

    Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.

    Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.

Major Products Formed

    Substitution Reactions: Derivatives with various functional groups replacing the azido group.

    Reduction Reactions: The corresponding amine derivative.

    Cycloaddition Reactions: Triazole-containing compounds.

Scientific Research Applications

N-(2-azidoethyl)-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-azidoethyl)-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine involves its interaction with specific molecular targets. The azido group can undergo bioorthogonal reactions with alkyne-containing molecules, enabling the labeling and tracking of biomolecules. The nitro group can be reduced to an amino group, which may interact with biological targets such as enzymes and receptors. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-azidoethyl)-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine is unique due to the presence of both the azido and nitro groups, which confer distinct reactivity and versatility. The azido group enables bioorthogonal reactions, while the nitro group can be reduced to an amino group, allowing for further functionalization and interaction with biological targets .

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